molecular formula C16H18N4O3 B2820432 N'-hydroxy-2-(4-methylbenzyl)-1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carboximidamide CAS No. 1786061-61-7

N'-hydroxy-2-(4-methylbenzyl)-1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carboximidamide

Cat. No.: B2820432
CAS No.: 1786061-61-7
M. Wt: 314.345
InChI Key: XYMYXIMVNAQAJO-UHFFFAOYSA-N
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Description

“N’-hydroxy-2-(4-methylbenzyl)-1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carboximidamide” is a complex organic compound. It is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as nucleotides .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. It also has various functional groups attached, including a hydroxy group, a carboximidamide group, and a 4-methylbenzyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of polar groups like hydroxy and carboximidamide would likely make it more soluble in polar solvents .

Scientific Research Applications

Metabolism and Disposition Studies

Research by Monteagudo et al. (2007) used 19F-NMR spectroscopy to study the metabolism and disposition of potent HIV integrase inhibitors, highlighting the use of fluorine-labeled compounds in drug discovery for tracking metabolic fate and excretion in rats and dogs. This methodology could be relevant for studying similar compounds to understand their biotransformation and elimination pathways (Monteagudo et al., 2007).

Synthesis and Antitumor Activity

Grivsky et al. (1980) described the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a potent inhibitor of mammalian dihydrofolate reductase, showcasing how modifications of pyrimidine derivatives can lead to compounds with significant activity against specific cancer types. This example demonstrates the potential for designing analogs with enhanced antitumor activities (Grivsky et al., 1980).

Antiproliferative and Antiviral Activity

Pudlo et al. (1990) synthesized 4-substituted and 4,5-disubstituted pyrrolo[2,3-d]pyrimidines and evaluated their antiproliferative and antiviral activities. The study provides insights into the structure-activity relationships, showing how variations in substitution patterns on the pyrimidine ring can affect biological activities. This approach could be applied to the design of new compounds with specific biological targets (Pudlo et al., 1990).

Chemical Modification for Enhanced Biological Properties

Ukrainets et al. (2015) explored the chemical modification of the pyridine moiety in certain compounds to optimize their biological properties. This study reflects the broader theme of structural modification in drug design, aiming to improve activity or reduce toxicity, which could be relevant for modifying and studying compounds like the one mentioned in your query (Ukrainets et al., 2015).

Future Directions

Future research on this compound could involve synthesizing it and studying its physical and chemical properties, as well as testing its biological activity. It could potentially be a candidate for drug development, given the known activities of other pyrimidine derivatives .

Properties

IUPAC Name

N'-hydroxy-2-[(4-methylphenyl)methyl]-1,3-dioxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-4-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-10-4-6-11(7-5-10)9-20-15(21)13(14(17)18-23)12-3-2-8-19(12)16(20)22/h4-7,23H,2-3,8-9H2,1H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMYXIMVNAQAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=C3CCCN3C2=O)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=C3CCCN3C2=O)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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